![molecular formula C9H10O3 B2701776 4-Hydroxy-3-methoxy-5-methylbenzaldehyde CAS No. 32263-14-2](/img/structure/B2701776.png)
4-Hydroxy-3-methoxy-5-methylbenzaldehyde
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Overview
Description
4-Hydroxy-3-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da . It is also known by other names such as 4-Hydroxy-3-methoxy-5-methylbenzaldehyd (German), 4-Hydroxy-3-méthoxy-5-méthylbenzaldéhyde (French), and Benzaldehyde, 4-hydroxy-3-methoxy-5-methyl- (ACD/Index Name) .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with hydroxy, methoxy, and methyl groups at the 4th, 3rd, and 5th positions respectively .Scientific Research Applications
Chemical Structure and Properties
4-Hydroxy-3-methoxy-5-methylbenzaldehyde, also known as vanillin, has the molecular formula C9H10O3 and a molecular weight of 166.18 .
Nonlinear Optical Applications
This compound has been used in the creation of organic co-crystals for third harmonic nonlinear optical applications . These co-crystals have been grown by slow evaporation method using ethanol solvent . The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material . The polarizability and first-order hyperpolarizability of the molecule have obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
Thermodynamic Property Data
The NIST ThermoData Engine software package provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 4-Hydroxy-3-methoxy-5-methylbenzaldehyde .
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-hydroxy-3-methoxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(5-10)4-8(12-2)9(6)11/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJSDNCLGHCTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-5-methylbenzaldehyde |
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